molecular formula C7H8N4O B1526961 8-Methyl-5,6,7,8-tetrahydropteridin-6-one CAS No. 1314964-55-0

8-Methyl-5,6,7,8-tetrahydropteridin-6-one

Cat. No.: B1526961
CAS No.: 1314964-55-0
M. Wt: 164.16 g/mol
InChI Key: UCYLPCDIRNPSRP-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound with the molecular formula C7H8N4O. It is a derivative of pteridine, a heterocyclic aromatic organic compound. This compound is known for its role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

8-Methyl-5,6,7,8-tetrahydropteridin-6-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropteridine reductase, an enzyme that catalyzes the reduction of dihydropteridines to tetrahydropteridines. This interaction is crucial for the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . Additionally, this compound may interact with other enzymes involved in the pteridine biosynthesis pathway, influencing the overall metabolic flux.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a critical signaling molecule . By modulating nitric oxide levels, this compound can impact processes such as vasodilation, immune response, and neurotransmission.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of dihydropteridine reductase, inhibiting its activity and affecting the regeneration of tetrahydrobiopterin . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, as these neurotransmitters’ synthesis depends on tetrahydrobiopterin as a cofactor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance the activity of enzymes such as nitric oxide synthase, leading to beneficial effects on vascular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in the pteridine biosynthesis pathway. It interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, influencing the levels of tetrahydrobiopterin and other pteridine derivatives . These interactions can affect metabolic flux and the levels of metabolites involved in neurotransmitter synthesis and other physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via pteridine transporters, facilitating its uptake into cells . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications such as phosphorylation can direct this compound to specific cellular compartments, modulating its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-aminomethyl-5,6,7,8-tetrahydropterin.

  • Oxidation Reaction: The starting material undergoes oxidation, often using oxidizing agents like selenium dioxide.

  • Purification: The resulting product is purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps for scaling up the synthesis, such as continuous flow chemistry and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydropteridin-6-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Selenium dioxide, hydrogen peroxide, and other oxidizing agents.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydropteridin-6-one has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is involved in one-carbon metabolism and can be used to study enzymatic reactions.

  • Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

  • 6-Methyltetrahydropterin

  • 6-Aminomethyl-5,6,7,8-tetrahydropterin

  • 6-Formyl-5,6,7,8-tetrahydropterin

Properties

IUPAC Name

8-methyl-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-3-6(12)10-5-2-8-4-9-7(5)11/h2,4H,3H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYLPCDIRNPSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 2
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 3
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 4
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 5
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 6
8-Methyl-5,6,7,8-tetrahydropteridin-6-one

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